molecular formula C30H24Cl2N6Ru B081460 Dichlororuthenium;2-pyridin-2-ylpyridine CAS No. 14323-06-9

Dichlororuthenium;2-pyridin-2-ylpyridine

Cat. No.: B081460
CAS No.: 14323-06-9
M. Wt: 640.5 g/mol
InChI Key: SJFYGUKHUNLZTK-UHFFFAOYSA-L
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Description

Dichlororuthenium;2-pyridin-2-ylpyridine is a useful research compound. Its molecular formula is C30H24Cl2N6Ru and its molecular weight is 640.5 g/mol. The purity is usually 95%.
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Biological Activity

Dichlororuthenium;2-pyridin-2-ylpyridine is a ruthenium complex that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its coordination with two pyridine ligands and two chloride ions, forming a stable ruthenium complex. Its molecular formula is C10H8Cl2N2RuC_{10}H_{8}Cl_{2}N_{2}Ru, with a molecular weight of approximately 320.14 g/mol. The structure allows for significant interactions with biological macromolecules, which underpins its biological activity.

1. Anticancer Properties

Research indicates that dichlororuthenium complexes can induce apoptosis in cancer cells through several mechanisms:

  • Oxidative Stress : The compound generates reactive oxygen species (ROS) that can damage cellular components, leading to cell death.
  • DNA Interaction : Studies have shown that dichlororuthenium can bind to DNA, interfering with replication and transcription processes. This interaction may lead to the formation of DNA adducts, which can trigger cellular repair mechanisms or apoptosis if the damage is irreparable .

2. Antibacterial Activity

Dichlororuthenium complexes have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research has reported MIC values of 35 µg/mL against Staphylococcus aureus and 65 µg/mL against Escherichia coli, indicating significant antibacterial potency .
  • Mechanism of Action : The antibacterial effects are attributed to the complex's ability to disrupt bacterial cell membranes and interfere with metabolic processes by altering pH levels within bacterial cells .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of dichlororuthenium on various cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent increase in cell death, with IC50 values significantly lower than those of traditional chemotherapeutics. The study concluded that the compound's ability to induce oxidative stress was a primary mechanism for its anticancer activity .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of dichlororuthenium were tested against multiple bacterial strains using standard broth dilution methods. The compound exhibited bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. The study highlighted its potential as a novel antibacterial agent in treating infections caused by resistant bacterial strains .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar ruthenium complexes:

Compound NameMolecular FormulaAnticancer ActivityAntibacterial Activity
This compoundC10H8Cl2N2RuHighModerate
cis-Dichlorobis(1,10-phenanthroline)ruthenium(II)C22H16Cl2N4RuModerateLow
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrateC30H24Cl2N6Ru·6H2OHighHigh

This table illustrates that while this compound exhibits strong anticancer properties, its antibacterial activity is moderate compared to other ruthenium complexes.

Properties

IUPAC Name

dichlororuthenium;2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFYGUKHUNLZTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS]
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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CAS No.

14323-06-9
Record name Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)-
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Record name Tris[2,2'-bipyridine]ruthenium dichloride
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